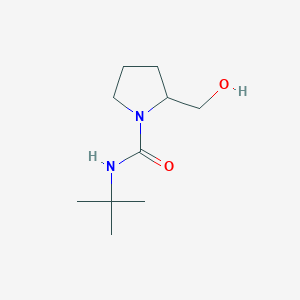

N-(叔丁基)-2-(羟甲基)吡咯烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

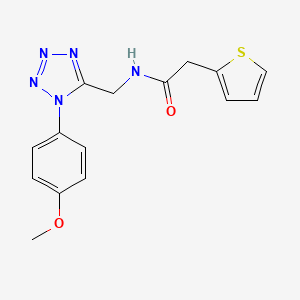

The compound "N-(tert-butyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide" is a nitrogenous organic molecule that is part of a broader class of pyrrolidine derivatives. These compounds are of significant interest due to their potential pharmacological activities and their use as intermediates in the synthesis of various bioactive molecules.

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves multi-step reactions that may include the formation of intermediate compounds, such as tert-butyl carbamate-protected amines or carboxylic acids. For instance, the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones involved the creation of antiinflammatory/analgesic agents with dual inhibitory activity on prostaglandin and leukotriene synthesis . Similarly, N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid was synthesized as a handle for solid-phase peptide synthesis, demonstrating the versatility of tert-butyl carbamate-protected intermediates .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often confirmed using spectroscopic methods such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). X-ray diffraction studies provide detailed insights into the crystal structure, revealing the conformation of the pyrrolidine ring and the spatial arrangement of substituents . For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined to crystallize in the triclinic space group with specific cell parameters .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including cyclization, saponification, and epimerization. The enantioselective nitrile anion cyclization is a notable reaction that leads to the formation of substituted pyrrolidines with high enantiomeric excess, as demonstrated in the synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid . This reaction is crucial for producing chiral pyrrolidine derivatives with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of tert-butyl groups and other substituents can affect the compound's reactivity and interaction with biological targets. Stability studies, such as resistance to acidolysis, are essential for evaluating the suitability of these compounds in pharmaceutical applications .

科学研究应用

芳香族聚酰胺的合成和表征

Yang 等人(1999 年)的研究涉及使用类似于 N-(叔丁基)-2-(羟甲基)吡咯烷-1-甲酰胺的衍生物合成芳香族聚酰胺。这些聚酰胺通过直接缩聚合成,表现出在有机溶剂中的溶解性,并形成透明、坚韧的薄膜,由于其高热稳定性,在材料科学中具有潜在应用 (Yang、Hsiao 和 Yang,1999 年)。

邻位连接聚酰胺的合成

Hsiao 等人(2000 年)探索了使用与 N-(叔丁基)-2-(羟甲基)吡咯烷-1-甲酰胺在结构上相关的化合物合成邻位连接聚酰胺。这些聚酰胺表现出非晶体结构、在极性溶剂中的高溶解性和显着的热稳定性,使其适用于各种工业应用 (Hsiao、Yang 和 Chen,2000 年)。

吡咯衍生物的连续流动合成

Herath 和 Cosford(2010 年)报告了一种一步连续流动合成吡咯-3-羧酸的方法,利用叔丁基乙酰乙酸酯和胺。该方法突出了在合成复杂有机结构中使用叔丁基基化合物的效率,这可能对药物研究产生影响 (Herath 和 Cosford,2010 年)。

吡啶衍生物的锂化

Smith 等人(2013 年)研究了 N-(吡啶-3-基甲基)衍生物(包括叔丁基变体)的锂化,以产生取代衍生物。这项研究提供了对基于吡啶的化合物的反应性和功能化的见解,可能对新化学实体的开发有用 (Smith、El‐Hiti、Alshammari 和 Fekri,2013 年)。

抗菌性氢肟酸的合成

Jain 等人(2003 年)专注于利用叔丁基基化氢肟酸合成肽变形酶抑制剂类似物,以实现最佳抗菌活性。这项研究证明了叔丁基化合物在药物化学中的作用,特别是在设计具有特定生物靶标的抑制剂方面 (Jain 等人,2003 年)。

属性

IUPAC Name |

N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)11-9(14)12-6-4-5-8(12)7-13/h8,13H,4-7H2,1-3H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSXOZFIAAZWNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCCC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B3008580.png)

![4-Oxo-2-(4-phenylphenoxy)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3008586.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate](/img/structure/B3008589.png)

![7-Fluoro-2-(4-methylpyridin-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008594.png)